![molecular formula C21H24N8O2 B2379880 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone CAS No. 2034230-79-8](/img/structure/B2379880.png)
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
1,2,4-Triazole and piperazine are both heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . These types of compounds are often used in the synthesis of pharmaceuticals due to their ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole and piperazine derivatives often involves the reaction of an appropriate precursor with a nucleophile . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds is typically established by NMR and MS analysis . In some cases, single-crystal X-ray diffraction is employed for characterizing their crystal structures .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present in the molecule. For example, some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Scientific Research Applications
Anticancer Properties
The compound’s 1,2,4-triazole scaffold has been explored for its anticancer potential. Researchers have synthesized novel derivatives and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549 using MTT assays . Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM. These findings suggest that this compound class could serve as a basis for developing new anticancer agents.
Antimicrobial and Antiviral Activities
The 1,2,4-triazole ring system has also demonstrated antimicrobial and antiviral properties. Derivatives of this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and mycobacterium tuberculosis . Additionally, they exhibit antiviral effects against influenza A and herpes simplex virus type 1 (HSV-1). These findings highlight the potential of this scaffold for combating infectious diseases.
Aromatase Inhibition
Molecular docking studies have revealed that this compound class interacts with the binding pocket of the aromatase enzyme, a potential target for breast cancer treatment . Understanding the binding modes and mechanisms of action can guide further drug development efforts.
Other Applications
Beyond cancer and infectious diseases, 1,2,4-triazole derivatives have been investigated for various other activities:
- Antibacterial Properties : The compound’s analogs have been explored as antibacterial agents, which could help address microbial resistance .
- Agrochemicals : Triazole derivatives find applications in agrochemicals due to their diverse biological activities .
- Photostabilizers and Corrosion Inhibitors : In industrial contexts, these compounds are used as photostabilizers and corrosion inhibitors for copper alloys .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to inhibit the activity of cytochrome p450 enzymes .
Mode of Action
In similar compounds, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The inhibition of cytochrome p450 enzymes can affect various metabolic pathways, as these enzymes play a crucial role in the metabolism of drugs and other xenobiotics .
Result of Action
The inhibition of cytochrome p450 enzymes can lead to altered drug metabolism, potentially affecting the efficacy and toxicity of various drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O2/c1-31-18-4-2-3-17(9-18)26-5-7-27(8-6-26)21(30)16-11-28(12-16)19-10-20(24-14-23-19)29-15-22-13-25-29/h2-4,9-10,13-16H,5-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNDKNYRNMKZDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone |
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